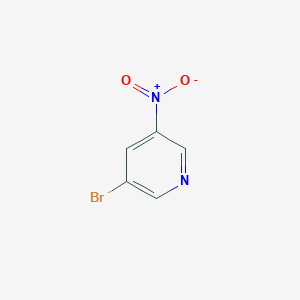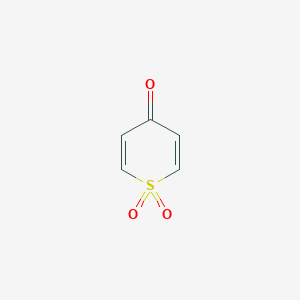
5,6-Dichloro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2,1,3-benzoxadiazole (DCBD) is a heterocyclic organic compound that has been used in various scientific research applications. DCBD is a potent electrophilic reagent that has been utilized in the synthesis of various biologically active compounds. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Mécanisme D'action
5,6-Dichloro-2,1,3-benzoxadiazole is a potent electrophilic reagent that reacts with various nucleophiles, such as amines, thiols, and alcohols. The reaction of 5,6-Dichloro-2,1,3-benzoxadiazole with these nucleophiles results in the formation of stable adducts. This reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole has been utilized in the synthesis of various biologically active compounds.
Effets Biochimiques Et Physiologiques
5,6-Dichloro-2,1,3-benzoxadiazole has been studied for its potential use as a fluorescent probe in biological imaging. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to selectively label lysosomes in living cells. This labeling can be used to study the dynamics of lysosomes in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,6-Dichloro-2,1,3-benzoxadiazole in lab experiments is its high reactivity with various nucleophiles. This reactivity allows for the synthesis of various biologically active compounds. However, the high reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole can also be a limitation, as it can react with unwanted nucleophiles and result in the formation of unwanted byproducts.
Orientations Futures
There are several future directions for the use of 5,6-Dichloro-2,1,3-benzoxadiazole in scientific research. One potential direction is the development of new fluorescent probes based on 5,6-Dichloro-2,1,3-benzoxadiazole. These probes could be used to study various cellular processes, such as protein-protein interactions and enzyme activity. Another potential direction is the use of 5,6-Dichloro-2,1,3-benzoxadiazole in the synthesis of new anti-cancer compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to have anti-cancer activity, and its use in the synthesis of new compounds could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 5,6-Dichloro-2,1,3-benzoxadiazole is a versatile compound that has been widely used in various scientific research applications. Its high reactivity with various nucleophiles has made it a valuable tool in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has also been studied for its potential use as a fluorescent probe in biological imaging. Further research on 5,6-Dichloro-2,1,3-benzoxadiazole could lead to the development of new fluorescent probes and anti-cancer compounds.
Méthodes De Synthèse
5,6-Dichloro-2,1,3-benzoxadiazole can be synthesized through the reaction of o-phenylenediamine with phosgene. This reaction produces 5,6-Dichloro-2,1,3-benzoxadiazole as a white crystalline solid with a melting point of 127-130 °C.
Applications De Recherche Scientifique
5,6-Dichloro-2,1,3-benzoxadiazole has been widely used in various scientific research applications. One of the primary applications of 5,6-Dichloro-2,1,3-benzoxadiazole is in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been used as a key intermediate in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles.
Propriétés
Numéro CAS |
15944-71-5 |
|---|---|
Nom du produit |
5,6-Dichloro-2,1,3-benzoxadiazole |
Formule moléculaire |
C6H2Cl2N2O |
Poids moléculaire |
189 g/mol |
Nom IUPAC |
5,6-dichloro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Clé InChI |
YQPCWPICZLWNFO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NON=C21)Cl)Cl |
SMILES canonique |
C1=C(C(=CC2=NON=C21)Cl)Cl |
Synonymes |
5,6-Dichlorobenzofurazane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)









